(4-Chloro-2-((tetrahydrofuran-3-yl)oxy)pyrimidin-5-yl)boronic acid
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Overview
Description
(4-Chloro-2-((tetrahydrofuran-3-yl)oxy)pyrimidin-5-yl)boronic acid is a boronic acid derivative that features a pyrimidine ring substituted with a chloro group and a tetrahydrofuran-3-yloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-((tetrahydrofuran-3-yl)oxy)pyrimidin-5-yl)boronic acid typically involves the reaction of 4-chloro-2-hydroxypyrimidine with tetrahydrofuran-3-yl bromide under basic conditions to form the intermediate (4-Chloro-2-((tetrahydrofuran-3-yl)oxy)pyrimidine). This intermediate is then subjected to borylation using bis(pinacolato)diboron in the presence of a palladium catalyst to yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-((tetrahydrofuran-3-yl)oxy)pyrimidin-5-yl)boronic acid primarily undergoes Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Conditions: Typically carried out in an organic solvent such as toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon), and at elevated temperatures (50-100°C).
Major Products
The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(4-Chloro-2-((tetrahydrofuran-3-yl)oxy)pyrimidin-5-yl)boronic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules via Suzuki-Miyaura coupling reactions.
Biology: Potential use in the development of biologically active molecules and drug candidates.
Medicine: Could be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of (4-Chloro-2-((tetrahydrofuran-3-yl)oxy)pyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, replacing the halide.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-2-((tetrahydrofuran-3-yl)oxy)pyrimidine-5-boronic acid pinacol ester: A similar compound with a pinacol ester group instead of a boronic acid group.
4-Chloro-2-(tetrahydrofuran-3-yloxy)pyrimidine: The intermediate in the synthesis of the boronic acid.
Uniqueness
(4-Chloro-2-((tetrahydrofuran-3-yl)oxy)pyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in Suzuki-Miyaura coupling reactions. The presence of the tetrahydrofuran-3-yloxy group can influence the electronic properties and steric hindrance, affecting the overall reaction outcome .
Properties
Molecular Formula |
C8H10BClN2O4 |
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Molecular Weight |
244.44 g/mol |
IUPAC Name |
[4-chloro-2-(oxolan-3-yloxy)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C8H10BClN2O4/c10-7-6(9(13)14)3-11-8(12-7)16-5-1-2-15-4-5/h3,5,13-14H,1-2,4H2 |
InChI Key |
FVCXMDAKYIUQKE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1Cl)OC2CCOC2)(O)O |
Origin of Product |
United States |
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